molecular formula C16H19ClN2O2 B8370909 Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride

Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride

Cat. No.: B8370909
M. Wt: 306.79 g/mol
InChI Key: MNGVCYYSNDLSFI-SRVRJAHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ergoline-8beta-carboxylate hydrochloride typically involves the esterification of ergoline-8beta-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of methyl ergoline-8beta-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of methyl ergoline-8beta-carboxylate hydrochloride involves its interaction with dopamine receptors. It acts as a dopamine D2-receptor agonist, modulating neurotransmission in the brain. This interaction influences various molecular pathways, including those involved in mood regulation, motor control, and cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ergoline-8beta-carboxylic Acid Methyl Ester Hydrochloride is unique due to its specific interaction with dopamine receptors and its potential therapeutic applications in neurology and psychiatry. Its distinct chemical structure allows for targeted modulation of neurotransmission, making it a valuable compound in scientific research and drug development .

Properties

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

methyl (6aR,9R,10aR)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxylate;hydrochloride

InChI

InChI=1S/C16H18N2O2.ClH/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10;/h2-4,7,10,12,14,17-18H,5-6,8H2,1H3;1H/t10-,12-,14-;/m1./s1

InChI Key

MNGVCYYSNDLSFI-SRVRJAHMSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)NC1.Cl

Canonical SMILES

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)NC1.Cl

Origin of Product

United States

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